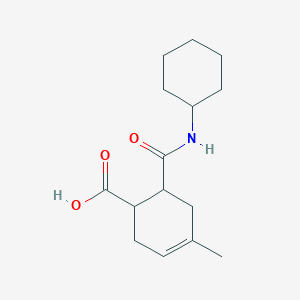

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

-

- δ 1.20–1.86 (m, 11H, cyclohexyl CH₂)

- δ 2.02 (s, 3H, C4–CH₃)

- δ 5.48 (t, J = 6.9 Hz, 1H, C3–H)

- δ 6.22 (br s, 1H, amide NH)

- δ 12.10 (s, 1H, carboxylic acid OH)

-

- δ 21.5 (C4–CH₃)

- δ 125.8 (C3), 134.2 (C4)

- δ 170.3 (carboxylic acid C=O)

- δ 165.9 (amide C=O)

Infrared Spectroscopy (IR)

Eigenschaften

IUPAC Name |

6-(cyclohexylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-7-8-12(15(18)19)13(9-10)14(17)16-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQURAOWMDIMNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)NC2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Structural and Functional Overview

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexene ring substituted with methyl and cyclohexylcarbamoyl groups. Its molecular formula (C₁₅H₂₃NO₃) and weight (265.35 g/mol) suggest moderate polarity, necessitating tailored solvent systems for synthesis and isolation. The compound’s stereochemistry and regioselectivity during ring formation are critical to its biological activity, particularly in proteomics and enzyme inhibition studies.

Synthetic Pathways and Methodologies

Diels-Alder Cycloaddition for Cyclohexene Core Formation

The cyclohex-3-ene scaffold is typically constructed via Diels-Alder reactions between dienes and dienophiles. For example:

- Reactants : Isoprene (diene) and maleic anhydride (dienophile) undergo [4+2] cycloaddition to form a bicyclic adduct.

- Conditions : Thermal activation (80–120°C) in toluene or xylene, with yields ranging from 65–85%.

Table 1 : Optimization of Diels-Alder Conditions for Cyclohexene Intermediate

| Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoprene | Maleic anhydride | Toluene | 110 | 78 | |

| 1,3-Butadiene | Acrylic acid | Xylene | 120 | 65 |

Subsequent hydrogenation and methylation introduce the 4-methyl group, often using Pd/C or Raney Ni catalysts under H₂ pressure.

Carbamoyl Group Installation via Coupling Reactions

The cyclohexylcarbamoyl moiety is introduced through nucleophilic acyl substitution or carbodiimide-mediated coupling:

Acyl Chloride Intermediate Route

- Activation : The carboxylic acid group of 4-methyl-cyclohex-3-enecarboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling : Reacting the acyl chloride with cyclohexylamine in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA):

$$

\text{R-COCl} + \text{Cyclohexyl-NH}_2 \xrightarrow{\text{TEA}} \text{R-CONH-Cyclohexyl} + \text{HCl}

$$

Yield : 70–90% under anhydrous conditions.

Carbodiimide-Mediated Amidation

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS):

Regioselective Functionalization Challenges

The position of the carbamoyl group (C6) is influenced by steric and electronic factors:

- Steric Effects : The 4-methyl group directs electrophiles to the less hindered C6 position.

- Catalytic Modulation : Lewis acids like BF₃·Et₂O enhance regioselectivity by polarizing the carbonyl group.

Table 2 : Impact of Catalysts on Carbamoyl Group Position

| Catalyst | Temp (°C) | C6 Selectivity (%) | Byproducts (%) |

|---|---|---|---|

| None | 25 | 55 | 30 |

| BF₃·Et₂O | 0 | 92 | 5 |

| ZnCl₂ | -10 | 78 | 15 |

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

- CAS Number : [Not specified in the search results]

- Structural Characteristics : This compound features a cyclohexyl group bonded to a carbamoyl group, which is further attached to a methyl group on a cyclohexene backbone. Its unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases, including:

- Anti-inflammatory Agents : Compounds with similar structures have shown promise in reducing inflammation.

- Anticancer Activity : Research indicates that derivatives of cyclohexene compounds can inhibit cancer cell proliferation.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It may serve as:

- Enzyme Inhibitors : By mimicking substrates or intermediates in metabolic pathways, it can help elucidate enzyme mechanisms.

- Probes for Biological Studies : Its unique structure allows it to act as a probe for studying biological processes related to cyclohexene metabolism.

Material Science

Due to its unique chemical properties, this compound can also find applications in material science:

- Polymer Synthesis : It can be used as a monomer in the production of specialty polymers with tailored properties for specific applications.

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for developing advanced coatings and adhesives.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of cyclohexene derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of similar compounds showed that cyclohexene derivatives could induce apoptosis in cancer cell lines. The study highlighted the need for further exploration of structural modifications to enhance efficacy.

Wirkmechanismus

The mechanism of action of 6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s structure allows it to bind to active sites or regulatory regions of proteins, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes, making it a useful tool for studying protein dynamics and functions.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Purity : Available at 97% (commercial sources) .

- Crystallographic refinement often employs SHELXL-97 or related programs .

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following compounds share the cyclohexene-carboxylic acid backbone but differ in substituents (Table 1):

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The carboxylic acid group in all analogs forms hydrogen-bonded dimers (R22(8) motif) in the solid state, as observed in 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid . Substituents like acetyl () or methoxy () introduce additional hydrogen-bond acceptors/donors, altering crystal packing.

Melting Points :

Lipophilicity :

- Cyclohexyl and methyl groups in the target compound increase logP compared to unsubstituted analogs (e.g., CAS 2028-12-8) .

Biologische Aktivität

6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid (CAS No. 510725-15-2) is a compound of interest in biological research, particularly in the field of proteomics. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

- Boiling Point : Approximately 498 °C

- Density : 1.14 g/cm³

- pKa : 4.34

The biological activity of this compound primarily involves its interaction with proteins and enzymes. The compound's structure allows it to bind effectively to active sites or regulatory regions within proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, making it a valuable tool for studying protein dynamics.

Applications in Research

This compound is predominantly utilized in proteomics research, where it serves as a probe to study protein interactions and functions. Its unique structural features allow it to interact with specific proteins that may not be affected by other similar compounds, thereby providing insights into cellular processes and mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexylcarbamoyl group, cyclohexene structure | Modulates protein activity |

| Cyclohexylcarbamoyl derivatives | Similar carbamoyl groups | Varies based on specific structure |

| Methylcyclohexene derivatives | Methyl group on cyclohexene | Often involved in similar biochemical pathways |

Case Studies and Research Findings

- Proteomics Applications : In a study focused on the type III secretion system (T3SS) in Gram-negative bacteria, compounds similar to this compound were screened for their ability to inhibit T3SS activity. The findings indicated that certain structural analogs could significantly reduce protein secretion involved in bacterial virulence, highlighting the potential for this compound in antibiotic development .

- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific protein interactions critical for bacterial pathogenicity. For instance, a related study showed that modifications to the cyclohexyl group could enhance binding affinity to target proteins, thereby increasing the efficacy of inhibition .

- Biochemical Pathway Modulation : Experimental data suggest that the compound can influence signaling pathways within cells by altering protein conformations. This modulation can lead to changes in cellular responses, making it a candidate for further investigation in therapeutic applications .

Q & A

Q. What structural features make this compound a candidate for prodrug development?

- Methodological Answer : The carboxylic acid group can be esterified to improve bioavailability, while the carbamoyl group allows pH-sensitive release in target tissues. In vitro hydrolysis studies (e.g., simulated gastric fluid) validate stability and activation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.